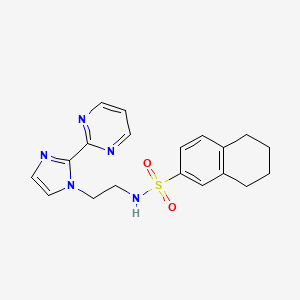

![molecular formula C21H19FN4O3S B2467192 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 894048-20-5](/img/structure/B2467192.png)

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in medicinal chemistry . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b][1,2,4]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .Scientific Research Applications

- Drug Scaffold : Thiazolo [3,2-a]pyridines combine pyridine and thiazole moieties, creating interesting condensed heterocyclic systems. These scaffolds are essential components of over 7,000 existing drug molecules with clinical applications .

- Biological Activities : Researchers have explored the antimicrobial, apoptotic, and antitumor activities of thiazolo [3,2-a]pyridines. Some compounds within this class inhibit DNA gyrase and the SARS-CoV-2 glycoprotein .

- Promising Compounds : Thiazolo [3,2-a]pyridines hold promise as biologically active compounds, and their chemical and biological properties make them valuable for drug development .

Antifungal Agents

Thiazole derivatives, including triazoles, have been extensively studied for their antifungal properties. While the specific compound hasn’t been directly tested, it belongs to a class with potential antifungal activity .

Antibacterial and Antiviral Applications

Although direct evidence for the compound’s antibacterial and antiviral effects is lacking, its thiazole-based structure aligns with other bioactive molecules in these categories. Further research could explore its potential in combating bacterial infections and viral diseases .

Herbicidal and Insecticidal Properties

While not directly studied for herbicidal or insecticidal effects, the compound’s heterocyclic structure shares similarities with known herbicides and insecticides. Investigating its activity against pests and weeds could be worthwhile .

Functional Organic Materials

Thiazolo [3,2-a]pyridines also serve as valuable functional organic materials. Researchers have explored their use in various applications beyond pharmaceuticals, such as organic electronics and materials science .

Other Potential Applications

Given the compound’s unique structure, it may have additional applications in fields like materials chemistry, catalysis, or bioimaging. However, further studies are needed to uncover these possibilities.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles , which have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .

Mode of Action

Compounds in the thiazolo[3,2-b][1,2,4]triazole class have been reported to interact with various targets, leading to a range of biological outcomes

Biochemical Pathways

Thiazolo[3,2-b][1,2,4]triazoles have been reported to affect a variety of biochemical pathways due to their diverse pharmacological activities

Result of Action

Thiazolo[3,2-b][1,2,4]triazoles have been reported to have a range of effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects

properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3S/c1-28-17-5-3-4-16(18(17)29-2)20(27)23-11-10-15-12-30-21-24-19(25-26(15)21)13-6-8-14(22)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFYTDWCEAWNRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2467109.png)

![3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2467111.png)

![N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2467118.png)

![3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2467119.png)

![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2467127.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2467128.png)